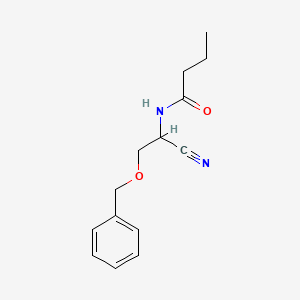
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a benzyloxy group, a butyryl group, and an aminopropionitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride and a suitable base.
Formation of the Aminopropionitrile Moiety: This step involves the reaction of an appropriate amine with acrylonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As a building block for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
3-Benzyloxy-a-(N-acetyl)-aminopropionitrile: Similar structure but with an acetyl group instead of a butyryl group.
3-Benzyloxy-a-(N-propionyl)-aminopropionitrile: Similar structure but with a propionyl group instead of a butyryl group.
Uniqueness
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is unique due to the presence of the butyryl group, which may impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
N-(1-cyano-2-phenylmethoxyethyl)butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-6-14(17)16-13(9-15)11-18-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,10-11H2,1H3,(H,16,17) |
InChIキー |
NFFBIFBOPUOFDW-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


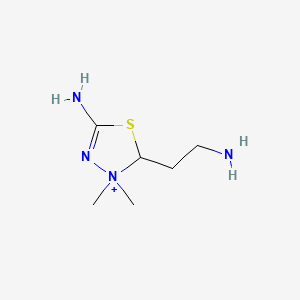
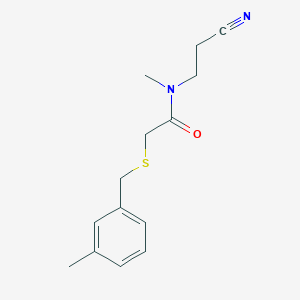
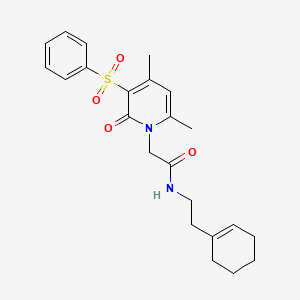
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
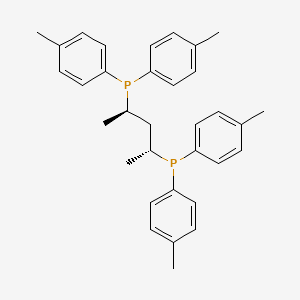
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)
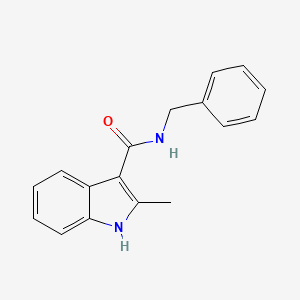
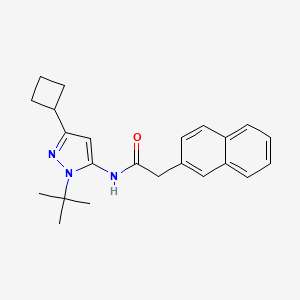
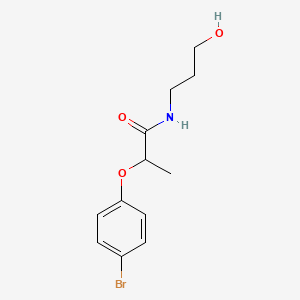
![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)
